
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a triazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide Compounds with similar structures, such as triazoles, have been found to bind with a variety of enzymes and receptors .
Mode of Action
The exact mode of action of This compound It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures, such as triazoles, have been found to interact with β-tubulin via h-bonding with numerous amino acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Compounds with similar structures, such as thiazoles, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures, such as triazoles, have shown moderate inhibition potential against carbonic anhydrase-ii enzyme .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester under acidic conditions.
Coupling of the Phenyl and Triazole Rings: The phenyl ring can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the isoxazole ring with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl, triazole, or isoxazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide has shown promising results against various microbial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating significant antimicrobial potential .
Anticancer Properties
The compound's anticancer activity has been a focal point of research, revealing its potential to inhibit cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound.
Case Study: Inflammation Model Study
- Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Comparison with Similar Compounds
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities, but differ in their additional functional groups and overall structure.
Isoxazole Derivatives: These compounds contain the isoxazole ring and exhibit similar chemical reactivity, but may have different biological targets and applications.
Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Features:
- Triazole Moiety: Known for its role in enhancing the compound's interaction with biological targets.
- Isoxazole Ring: Contributes to the compound's pharmacological properties.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes related to cancer progression. For example, it may inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival .
- Apoptotic Pathways: Research indicates that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
- Antimicrobial Activity: Compounds with similar structural features have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity.
Anticancer Activity
Recent studies highlight the anticancer potential of the compound:
Cell Line | IC50 Value | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 µM | Induction of apoptosis via p53 pathway |
HeLa (Cervical Cancer) | 2.41 µM | Cell cycle arrest at G0-G1 phase |
PANC-1 (Pancreatic Cancer) | 0.75 µM | Inhibition of HDAC activity |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating significant potency against various cancer cell lines.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Triazole derivatives are often known for their broad-spectrum antimicrobial properties, which could extend to this compound as well.
Case Studies and Research Findings
- Study on MCF-7 Cells:
- HDAC Inhibition:
-
Molecular Docking Studies:
- Molecular docking studies revealed strong interactions with target proteins involved in cancer progression, suggesting a high binding affinity due to the triazole and isoxazole rings.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(13-6-7-17-21-13)18-12(10-19-15-8-9-16-19)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVJBKBFHRFJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.